2-Diphenylphosphanylethanesulfonic acid;sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diphenylphosphanylethanesulfonic acid; sodium salt is a chemical compound with the molecular formula C14H15NaO3PS It is a sodium salt derivative of diphenylphosphanylethanesulfonic acid, characterized by the presence of both phosphine and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphanylethanesulfonic acid; sodium salt typically involves the reaction of diphenylphosphine with ethanesulfonic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The general reaction scheme can be represented as follows:
Diphenylphosphine+Ethanesulfonic acid+NaOH→2-Diphenylphosphanylethanesulfonic acid; sodium salt+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Diphenylphosphanylethanesulfonic acid; sodium salt undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfonic acid group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group.
Major Products Formed
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of ethanesulfonic acid derivatives.
Substitution: Formation of substituted phosphine and sulfonic acid derivatives.
Scientific Research Applications
2-Diphenylphosphanylethanesulfonic acid; sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-Diphenylphosphanylethanesulfonic acid; sodium salt involves its interaction with molecular targets through its phosphine and sulfonic acid groups. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diphenylphosphanyl)ethane-1-sulfonic acid
- Diphenylphosphinobenzene-3-sulfonic acid
- Triphenylphosphine-3-sulfonic acid trisodium salt
Uniqueness
2-Diphenylphosphanylethanesulfonic acid; sodium salt is unique due to its specific combination of phosphine and sulfonic acid functional groups, which confer distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
InChI |
InChI=1S/C14H15O3PS.Na/c15-19(16,17)12-11-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16,17); |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHSVGSYGCJEOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCS(=O)(=O)O)C2=CC=CC=C2.[Na] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NaO3PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.